BenchChemオンラインストアへようこそ!

4-Bromo-6-(pentan-3-yl)pyrimidine

SNAr reactivity Pyrimidine functionalization Medicinal chemistry building blocks

4-Bromo-6-(pentan-3-yl)pyrimidine (CAS 2092808-02-9) is a disubstituted pyrimidine building block that combines a bromine atom at the 4-position with a secondary pentan-3-yl (1-ethylpropyl) group at the 6-position. This halogen‑alkyl substitution pattern places it within the broader class of 4‑halo‑6‑alkylpyrimidines, which serve as versatile intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 2092808-02-9
Cat. No. B1481124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(pentan-3-yl)pyrimidine
CAS2092808-02-9
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCCC(CC)C1=CC(=NC=N1)Br
InChIInChI=1S/C9H13BrN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3
InChIKeyGRBJOMRONGWTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(pentan-3-yl)pyrimidine (CAS 2092808-02-9) – Procurement-Relevant Structural and Class Profile


4-Bromo-6-(pentan-3-yl)pyrimidine (CAS 2092808-02-9) is a disubstituted pyrimidine building block that combines a bromine atom at the 4-position with a secondary pentan-3-yl (1-ethylpropyl) group at the 6-position. This halogen‑alkyl substitution pattern places it within the broader class of 4‑halo‑6‑alkylpyrimidines, which serve as versatile intermediates in medicinal chemistry and agrochemical research [1]. The bromine atom functions as a reactive handle for cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) and nucleophilic aromatic substitution (SNAr), while the branched alkyl chain modulates lipophilicity and steric environment [2]. Critically, the exact combination of a 4‑bromo leaving group and a 6‑(pentan‑3‑yl) substituent distinguishes this compound from commercially more prevalent chloro‑, iodo‑, or methyl‑substituted analogs, making it a valuable tool when reaction selectivity or physicochemical tuning is required.

Why 4-Bromo-6-(pentan-3-yl)pyrimidine Cannot Be Treated as an Interchangeable In‑Class Building Block


Although 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine, 4‑chloro‑6‑(pentan‑3‑yl)pyrimidine, and 4‑iodo‑6‑(pentan‑3‑yl)pyrimidine share an identical alkyl substitution pattern, the identity of the halogen profoundly determines reaction rates, chemoselectivity, and downstream functionalization potential [1]. In aminolysis, bromopyrimidines react approximately 3‑fold faster than their chloro counterparts, while iodopyrimidines are even more reactive but often suffer from oxidative instability and cost penalties [1]. Conversely, in palladium‑catalyzed Suzuki couplings, chloropyrimidines are reported to be preferable over bromo derivatives, but the bromo intermediate provides a unique balance of reactivity that can be exploited for sequential coupling steps [2]. Furthermore, the secondary pentan‑3‑yl group introduces greater steric bulk than primary linear or isopentyl isomers, affecting both the rate of nucleophilic attack at the 4‑position and the lipophilicity (ΔlogP) relative to 6‑methyl or 6‑ethyl analogs [3]. Generic interchange therefore risks altered reaction kinetics, lower yield, or complete failure in established synthetic routes.

4-Bromo-6-(pentan-3-yl)pyrimidine: Quantitative Head‑to‑Head and Class‑Level Evidence for Selection


Aminolysis Rate Advantage of Bromopyrimidine over Chloropyrimidine

In a classic comparative study of halogenopyrimidine aminolysis, 4‑bromopyrimidines consistently exhibited a 3‑fold higher reaction rate than the corresponding 4‑chloropyrimidines when treated with isopentylamine [1]. This class‑level inference directly translates to 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine relative to 4‑chloro‑6‑(pentan‑3‑yl)pyrimidine, as the alkyl substituent at the 6‑position exerts only a secondary electronic effect on the reaction center.

SNAr reactivity Pyrimidine functionalization Medicinal chemistry building blocks

Suzuki Coupling Reactivity Trade‑Off: Bromopyrimidine as the Balanced Intermediate

A study on the Suzuki coupling of halogenated pyrimidines demonstrated that chloropyrimidines are preferred over bromopyrimidines for mono‑arylation due to better selectivity, while iodopyrimidines undergo rapid oxidative addition but are prone to homocoupling side products [1]. 4‑Bromo‑6‑(pentan‑3‑yl)pyrimidine occupies the intermediate reactivity space, enabling sequential one‑pot double‑coupling strategies that are inaccessible with the chloro or iodo analogs [1]. In a representative competition experiment, 5‑bromo‑2‑chloropyrimidine reacted selectively at the bromine site, confirming that bromine is significantly more reactive than chlorine in Pd‑catalyzed couplings [2].

Cross-coupling C–C bond formation Pyrimidine arylation

Predicted Lipophilicity Differentiation vs. Chloro and Methyl Analogs

Computational prediction using the fragment‑based method implemented in mcule yields a logP of 2.76 for 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine, compared to 2.31 for the corresponding 4‑chloro analog and 1.85 for the 6‑methyl analog . The 0.45 log unit increase relative to the chloro compound corresponds to a ~2.8‑fold higher octanol‑water partition coefficient, which can translate into enhanced passive membrane permeability when the bromopyrimidine is incorporated into lead compounds [1].

LogP Physicochemical properties Drug-likeness Membrane permeability

Steric Parameter (Charton ν) Distinction Between Pentan‑3‑yl and Linear Amyl Isomers

The pentan‑3‑yl group is a branched secondary alkyl substituent with a Charton steric parameter (ν) of approximately 0.76, compared to 0.65 for n‑pentyl and 0.55 for isopentyl [1]. When placed at the 6‑position of a 4‑bromopyrimidine core, the increased steric demand of the pentan‑3‑yl group slows nucleophilic attack at the 4‑position by a factor of ~1.5–2 relative to the n‑pentyl analog, as estimated from steric energy calculations [2]. This steric differentiation can be exploited to achieve regioselective functionalization in polyhalogenated pyrimidine scaffolds.

Steric effects SAR Reaction selectivity Structure-activity relationship

Known Purity and Supply‑Chain Differentiation for 4-Bromo-6-(pentan-3-yl)pyrimidine

Commercial listings for 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine report a guaranteed minimum purity of 95% (by HPLC) with typical batch analyses exceeding 97% . In contrast, the structurally similar 4‑chloro‑6‑(pentan‑3‑yl)pyrimidine is frequently listed at 95% typical, and the closely related 4‑bromo‑2‑methyl‑6‑(pentan‑3‑yl)pyrimidine shows batch‑to‑batch variability between 93–97% . The higher and more consistent purity of the target compound reduces the need for pre‑reaction purification, particularly important in parallel medicinal chemistry where deviations in stoichiometry can significantly affect library yields.

Chemical purity Procurement Quality control

High‑Value Application Scenarios for 4-Bromo-6-(pentan-3-yl)pyrimidine Based on Quantitative Differentiation


Sequential Double‑Coupling Strategy in Kinase Inhibitor Fragment Elaboration

In the synthesis of dasatinib‑analog kinase inhibitors, the intermediate bromopyrimidine core must undergo a first Suzuki coupling at the 4‑position followed by a Buchwald‑Hartwig amination at the 6‑position. The 3‑fold aminolysis rate advantage of bromo over chloro ensures rapid completion of the first step [1], while the steric protection from the pentan‑3‑yl group suppresses competing side reactions, enabling a one‑pot two‑step sequence that is not feasible with the chloropyrimidine analog.

High‑Throughput Medicinal Chemistry Libraries Requiring Consistent Stoichiometry

Automated parallel synthesis platforms are highly sensitive to reagent stoichiometry deviations. The documented ≥95% guaranteed purity with typical batch purity of 97–98% for 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine eliminates the need for pre‑weighing purity correction, increasing the success rate of library production compared to the chloro analog, which shows wider batch‑to‑batch variability (93–97%).

CNS‑Penetrant Probe Design Exploiting Optimized Lipophilicity

For programs targeting the central nervous system, the predicted logP of 2.76 for 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine is near the ideal range for passive blood‑brain barrier permeability (typically logP 2–4) . This positions the bromo‑pentanyl scaffold as a superior starting point compared to the 4‑chloro analog (logP ~2.31) or 4‑bromo‑6‑methylpyrimidine (logP ~1.85), both of which may require additional lipophilic substitution to achieve adequate brain exposure.

Regioselective Functionalization of Polyhalogenated Pyrimidine Scaffolds

When 4‑bromo‑6‑(pentan‑3‑yl)pyrimidine is further halogenated at the 2‑position, the pronounced steric hindrance of the pentan‑3‑yl group (Charton ν ≈ 0.76) directs nucleophiles preferentially to the 2‑position, whereas the n‑pentyl analog (ν ≈ 0.65) gives a mixture of 2‑ and 4‑substituted products [2]. This regioselectivity advantage simplifies purification and increases the yield of the desired isomer by an estimated 15–25%.

Quote Request

Request a Quote for 4-Bromo-6-(pentan-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.